3-(2-iodoethyl)-3-methyl-3H-diazirine
Overview
Description
3-(2-iodoethyl)-3-methyl-3H-diazirine is a useful research compound. Its molecular formula is C4H7IN2 and its molecular weight is 210.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-(2-Iodoethyl)-3-methyl-3H-diazirine is a trifunctional building block used for chemical probe synthesis . It contains a light-activated diazirine, alkyne tag, and iodine synthetic handle . When appended to a ligand or pharmacophore through its iodinated linker, this building block allows for UV light-induced covalent modification of a biological target . The primary targets of this compound are therefore determined by the ligand or pharmacophore to which it is attached.
Mode of Action
The mode of action of this compound involves a UV light-induced reaction . Upon exposure to UV light, the diazirine group in the compound is activated and forms a reactive carbene . This carbene can then form a covalent bond with a nearby molecule, such as a protein in a biological target . This allows the compound to modify its target in a highly specific and controlled manner.
Result of Action
The result of the action of this compound is the covalent modification of its biological target . This modification can influence the function of the target, potentially leading to changes in cellular processes or signaling pathways. The specific molecular and cellular effects would depend on the nature of the target and the context in which the compound is used.
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The compound requires UV light for activation, so its action can be precisely controlled by adjusting the light exposure . Additionally, the compound is typically stored at low temperatures to maintain its stability .
Properties
IUPAC Name |
3-(2-iodoethyl)-3-methyldiazirine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRDPWXYBAEHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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